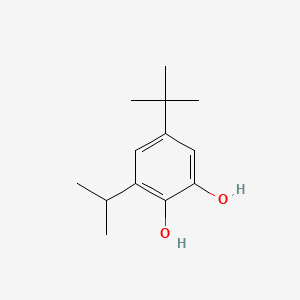
3-Isopropyl,5-tert-butylpyrocatechol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl,5-tert-butylpyrocatechol is a chemical compound belonging to the family of pyrocatechols. It is characterized by its molecular formula C13H20O2 and a molecular weight of 208.301. This compound is known for its antioxidant properties and is used in various scientific experiments to prevent the oxidation of other compounds.
Mécanisme D'action
Target of Action
Similar compounds, such as tert-butylcatechol (tbc), have been studied and found to act as inhibitors of undesired polymerization during the processing of liquid pyrolysis products .
Mode of Action
It’s known that tbc, a similar compound, has shown high efficiency as an inhibitor of undesired polymerization during the processing of liquid pyrolysis products . It operates only in a composition with other co-inhibitors .
Biochemical Pathways
It can be inferred from similar compounds that it may play a role in the inhibition of polymerization processes .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may prevent undesired polymerization during the processing of liquid pyrolysis products .
Action Environment
It’s known that similar compounds operate only in a composition with other co-inhibitors , suggesting that the presence of these co-inhibitors in the environment could influence its action.
Méthodes De Préparation
The synthesis of 3-Isopropyl,5-tert-butylpyrocatechol involves several steps. One common method includes the alkylation of pyrocatechol with isopropyl and tert-butyl groups under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Analyse Des Réactions Chimiques
3-Isopropyl,5-tert-butylpyrocatechol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: It can be reduced to form catechols, which are useful in various synthetic applications.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with different reagents to form a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-Isopropyl,5-tert-butylpyrocatechol has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant to prevent the oxidation of sensitive compounds in various chemical reactions.
Biology: Employed in studies related to oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Utilized in the production of polymers and other materials where oxidative stability is crucial
Comparaison Avec Des Composés Similaires
3-Isopropyl,5-tert-butylpyrocatechol is unique due to its specific substitution pattern, which imparts distinct antioxidant properties. Similar compounds include:
Pyrocatechol: A simpler structure with two hydroxyl groups on a benzene ring.
Tert-butylhydroquinone: Another antioxidant with a tert-butyl group but different substitution pattern.
Isopropylcatechol: Similar to pyrocatechol but with an isopropyl group.
These compounds share some antioxidant properties but differ in their reactivity and specific applications .
Propriétés
IUPAC Name |
5-tert-butyl-3-propan-2-ylbenzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-8(2)10-6-9(13(3,4)5)7-11(14)12(10)15/h6-8,14-15H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZBQTMIPJSXCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC(=C1)C(C)(C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
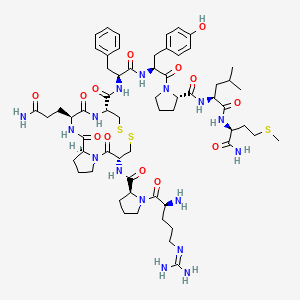
![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide](/img/structure/B582708.png)
![4-Bromo-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B582709.png)
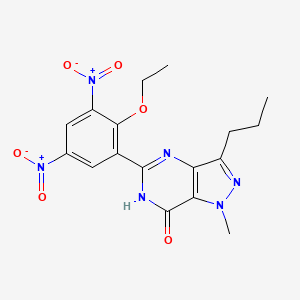

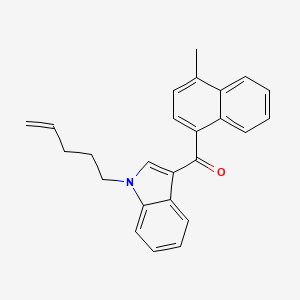
![2-[(1Z)-2-methylbuta-1,3-dienyl]pyridine](/img/structure/B582718.png)

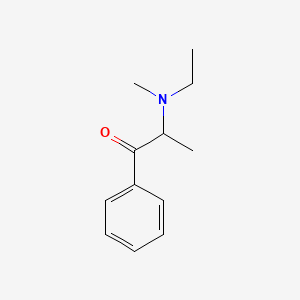
![Sodium;7-[[2-(carbamoylamino)-4-[[4-[3-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonaphthalen-2-yl)diazenyl]anilino]-6-fluoro-1,3,5-triazin-2-yl]amino]propylamino]-6-fluoro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid](/img/structure/B582725.png)
